3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride

Übersicht

Beschreibung

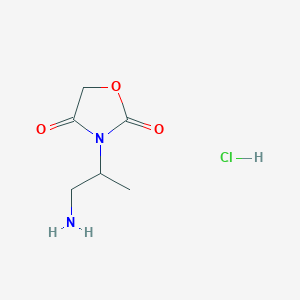

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H11ClN2O3 It is known for its unique structure, which includes an oxazolidine ring fused with a dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride typically involves the reaction of 1-aminopropan-2-ol with oxazolidine-2,4-dione under acidic conditions to form the desired product. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and provides the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidine ring into more reduced forms.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidine compounds, and substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antibacterial Properties

This compound has been investigated for its antibacterial properties, particularly against multi-drug resistant bacteria. Research indicates that oxazolidinone derivatives, including 3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride, exhibit efficacy against pathogens like Stenotrophomonas maltophilia, which is known for its resistance to multiple antibiotics. Studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for new antibiotic therapies .

2. Anticoagulant Activity

The compound has demonstrated potential as an inhibitor of the blood coagulation factor Xa. This activity suggests its use in the prophylaxis and treatment of thromboembolic diseases such as myocardial infarction and deep venous thrombosis. The mechanism involves the regulation of blood clotting processes, which could lead to advancements in cardiovascular therapies .

Toxicological Studies

Acute and Chronic Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In studies involving rat models, the compound exhibited varying degrees of toxicity depending on the dosage:

- Acute Toxicity : The lethal dose (LD50) was determined to be around 2540 mg/kg. Higher doses resulted in significant adverse effects including organ discoloration and hematological changes .

- Chronic Toxicity : Long-term studies indicated dose-dependent effects on blood parameters and organ health, with notable findings such as increased liver enzymes and histological changes in internal organs at elevated doses .

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against a range of gram-positive and gram-negative bacteria. The compound was tested in vitro and showed promising results in inhibiting bacterial growth, suggesting its potential for development into a therapeutic agent .

Case Study 2: Cardiovascular Applications

Research conducted on the anticoagulant properties of this compound demonstrated its ability to prevent clot formation in animal models. The findings support its application in treating conditions related to thrombosis, providing a basis for further clinical trials aimed at evaluating its efficacy in human subjects .

Data Tables

| Property | Observation |

|---|---|

| Antibacterial Activity | Effective against S. maltophilia |

| LD50 (Acute Toxicity) | 2540 mg/kg |

| Chronic Effects | Increased liver enzymes at high doses |

| Therapeutic Potential | Anticoagulant activity for thromboembolic diseases |

Wirkmechanismus

The mechanism of action of 3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-Amino-2-propanyl)-1,3-oxazolidine-2,4-dione hydrochloride

- Oxazolidinone derivatives

Uniqueness

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride stands out due to its unique combination of an oxazolidine ring and a dione moiety, which imparts distinct chemical and biological properties

Biologische Aktivität

3-(1-Aminopropan-2-yl)oxazolidine-2,4-dione hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation and potential therapeutic applications. This compound is primarily recognized for its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), both of which are crucial in insulin signaling pathways.

Inhibition of PTP1B : The compound inhibits PTP1B, leading to enhanced insulin signaling. This inhibition is significant in the context of diabetes management as it improves glucose homeostasis by increasing insulin sensitivity.

Activation of PPARγ : Additionally, this compound activates PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. This activation promotes the transcription of genes that facilitate glucose uptake and fatty acid storage, further contributing to improved metabolic profiles.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Insulin Sensitivity | Enhances insulin signaling pathways through PTP1B inhibition. |

| Glucose Metabolism | Improves glucose homeostasis and reduces blood glucose levels. |

| Lipid Metabolism | Activates PPARγ, promoting fatty acid storage and metabolism. |

| Antimicrobial Properties | Investigated for potential as an antimicrobial agent. |

Pharmacokinetics

In silico studies suggest that compounds similar to this compound exhibit favorable pharmacokinetic properties, indicating potential for drug-like behavior. These properties include good absorption, distribution, metabolism, and excretion profiles.

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

- Diabetes Management : Research indicates that the compound significantly lowers blood glucose levels in diabetic models by enhancing insulin signaling pathways. This effect was demonstrated in animal studies where administration led to improved glycemic control.

- Cellular Studies : In vitro studies show that treatment with this compound leads to increased expression of glucose transporter proteins (GLUTs), which are essential for glucose uptake in cells.

- Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential utility in treating infections alongside metabolic disorders.

Eigenschaften

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-oxazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBANXZXZKMKCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)COC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.